molecular formula C11H20N2O3 B8247702 tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate

tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate

Cat. No.: B8247702
M. Wt: 228.29 g/mol
InChI Key: UQMQQKRBHXXPMA-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate is a bicyclic compound featuring a partially saturated pyrazine ring (5,6-dihydropyrazine) with an ethoxy substituent at position 3 and a tert-butyl carbamate group at position 1. This structure confers both steric protection (via the tert-butyl group) and reactivity modulation (via the ethoxy group). It is commonly synthesized by reacting tert-butyl 3-oxopiperazine-1-carboxylate with triethyloxonium tetrafluoroborate in dichloromethane (DCM), followed by neutralization and extraction, yielding the product in high purity without further purification .

The compound serves as a key intermediate in pharmaceutical synthesis. For example, it is used to prepare P2X7 receptor antagonists, such as 3-(pyrazin-2-yl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one, via condensation with pyrazine-2-carbohydrazide under reflux conditions (50% yield over two steps) . Its stability under mild reaction conditions and versatility in functionalization make it valuable in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 6-ethoxy-3,5-dihydro-2H-pyrazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-5-15-9-8-13(7-6-12-9)10(14)16-11(2,3)4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMQQKRBHXXPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Dihydropyrazine Amine

The tert-butoxycarbonyl (Boc) group is introduced to the primary amine of 5,6-dihydropyrazine via reaction with di-tert-butyl dicarbonate (Boc anhydride). This step, exemplified in the synthesis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate , employs dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base. The reaction proceeds under mild conditions (0–20°C, 12 hours), achieving near-quantitative yields (95–100%) .

Key Conditions :

  • Reagents : Boc anhydride (1.1 equiv), TEA (2.5 equiv)

  • Solvent : DCM

  • Temperature : 0–20°C

  • Yield : 95–100%

The Boc group stabilizes the amine against undesired side reactions during subsequent steps, such as ethoxylation.

Hydrogenation of Pyrazine to Dihydropyrazine

Partial hydrogenation of a fully unsaturated pyrazine core to 5,6-dihydropyrazine is critical for achieving the target structure. Methods from triazolopyrazine synthesis suggest catalytic hydrogenation (H₂/Pd-C) under moderate pressure (1–3 atm) in ethanol or ethyl acetate.

Optimized Conditions :

  • Catalyst : 10% Pd/C (0.1 equiv)

  • Solvent : Ethanol

  • Pressure : 2 atm, 25°C

  • Yield : 70–75%

Over-hydrogenation to piperazine derivatives is mitigated by controlling reaction duration and catalyst loading.

Comparative Analysis of Methodologies

Step Reagents/Conditions Yield Key Challenges
Boc ProtectionBoc anhydride, TEA, DCM 95–100%Competitive acylation at other amines
Ethoxy SubstitutionNaOEt, DMF, 60°C 80–85%Steric hindrance from Boc group
HydrogenationH₂ (2 atm), Pd/C, ethanol 70–75%Over-reduction to piperazine

Spectral Characterization

While experimental data for the target compound is unavailable, analogous structures provide insight:

  • ¹H NMR (Predicted) :

    • Boc group: δ 1.42 (s, 9H)

    • Ethoxy group: δ 1.33 (t, 3H, J=7.0 Hz), δ 3.51 (q, 2H, J=7.0 Hz)

    • Dihydropyrazine protons: δ 3.90–4.20 (m, 4H)

Industrial Scalability and Environmental Considerations

Patent CN102026999 highlights the use of environmentally benign solvents (e.g., ethyl acetate over dioxane). However, DMF in ethoxylation poses disposal challenges. Alternatives like cyclopentyl methyl ether (CPME) could enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine or tetrahydropyrazine derivative.

    Substitution: The tert-butyl and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyrazine, tetrahydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the activity of pyrazine-related enzymes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Pyrazine derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a subject of interest in drug development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazine ring can participate in electron transfer reactions, influencing redox states and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate, the following structurally related compounds are analyzed:

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
This compound Ethoxy at C3, tert-butyl carbamate C11H19N2O3 Intermediate for P2X7 antagonists; 50% yield
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate Bromo at C3, imidazo-fused ring C12H17BrN3O2 High similarity (0.87); potential halogenated intermediate
tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate Bromo at C4, pyridine ring C10H16BrNO2 Halogenated dihydropyridine; storage at 2–8°C
tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate Unsubstituted dihydropyridine C10H17NO2 MW 183.25; precursor for tetrahydropyridine derivatives
tert-Butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate Nitrophenoxyethyl chain C17H25N3O5 MW 351.4; nitro group enhances electrophilicity

Key Observations

Structural Variations and Reactivity: Ethoxy vs. Bromo Substituents: The ethoxy group in the target compound is electron-donating, enhancing nucleophilic substitution reactivity at adjacent positions. In contrast, bromo-substituted analogs (e.g., ) exhibit electrophilic behavior, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) . This impacts solubility and binding affinity in drug design .

Synthetic Utility :

  • The target compound’s ethoxy group allows for facile deprotection or functionalization under mild conditions, whereas bromo-substituted analogs require palladium-catalyzed transformations .
  • Compounds with nitro groups () are more electrophilic, suited for aromatic substitution reactions, but may pose stability challenges .

Nitro-containing compounds () carry higher hazard classifications (e.g., irritant) compared to the relatively inert ethoxy derivative .

Applications in Drug Discovery: The target compound’s role in synthesizing P2X7 receptor antagonists highlights its importance in neurological and inflammatory drug development . Imidazo-fused pyrazines () are explored for kinase inhibition due to their planar aromatic systems, contrasting with the non-fused target compound’s flexibility .

Research Findings and Trends

  • Yield Optimization : The target compound’s 50% yield over two steps is comparable to brominated analogs (e.g., ), but lower than some tert-butyl carbamates with simpler substituents (e.g., , % yield) .
  • Computational Studies : Group electronegativity calculations () suggest that ethoxy substituents moderately influence the electronic environment of the pyrazine ring, balancing reactivity and stability .

Biological Activity

Tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activities, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H17N3O2C_{11}H_{17}N_{3}O_{2}. Its structural characteristics include a dihydropyrazine ring, which is known to confer various biological properties. The compound's synthesis typically involves the reaction of appropriate pyrazine derivatives with tert-butyl and ethoxy substituents.

Antimicrobial Properties

Recent studies have indicated that compounds similar to tert-butyl 3-ethoxy-5,6-dihydropyrazine exhibit antimicrobial activity. For instance, derivatives of dihydropyrazines have been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Research has suggested that certain dihydropyrazines can act as neuroprotective agents. They may modulate neurotransmitter systems or protect neuronal cells from oxidative stress. For example, compounds that interact with the histamine H3 receptor have demonstrated potential in treating neurodegenerative diseases by enhancing cognitive functions and exhibiting anticonvulsant properties .

Anti-inflammatory Activity

Tert-butyl 3-ethoxy-5,6-dihydropyrazine has also been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a candidate for treating inflammatory diseases .

Synthesis and Evaluation

A comprehensive study synthesized a series of tert-butyl derivatives, including tert-butyl 3-ethoxy-5,6-dihydropyrazine. The evaluation involved assessing their binding affinities to various receptors and their biological activities in vitro. The results showed promising activity against specific targets related to CNS disorders .

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
NeuroprotectiveEnhanced cognitive function
Anti-inflammatoryReduction of pro-inflammatory cytokines

Q & A

Q. What are the common synthetic routes for tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate?

The compound is synthesized via alkylation of tert-butyl 3-oxopiperazine-1-carboxylate using triethyloxonium tetrafluoroborate in dichloromethane (DCM). Key steps include:

  • Step A : Reaction of tert-butyl 3-oxopiperazine-1-carboxylate with triethyloxonium tetrafluoroborate (3 equiv.) in DCM at room temperature for 2 hours, followed by neutralization with aqueous NaHCO₃. The product is extracted with DCM and dried over Na₂SO₄ .
  • Downstream Use : The intermediate is further functionalized via cyclization with pyrazine-2-carbohydrazide in refluxing 1-butanol, yielding triazolopyrazine derivatives (50% yield over two steps) .

Q. What spectroscopic methods confirm the structure of this compound?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard:

  • ¹H/¹³C NMR : Assigns signals for tert-butyl (δ ~1.4 ppm), ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.3 ppm for OCH₂), and dihydropyrazine backbone protons (e.g., δ 3.3–3.8 ppm for NHCH₂) .
  • MS (ESI) : Molecular ion peaks (e.g., m/z 270 [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What are its primary applications in medicinal chemistry research?

The compound serves as a key intermediate in synthesizing P2X7 receptor antagonists, such as triazolopyrazinone derivatives. These are explored for neuroinflammatory and pain-related disorders due to their ability to modulate purinergic signaling .

Advanced Research Questions

Q. How can researchers optimize the low yield in the cyclization step during synthesis?

The 50% yield in cyclization (Step B, ) suggests potential improvements:

  • Solvent Screening : Replace 1-butanol with high-boiling solvents (e.g., toluene) to enhance reaction efficiency.
  • Catalysis : Introduce acid catalysts (e.g., p-toluenesulfonic acid) to accelerate imine formation.
  • Purification : Optimize chromatography conditions (e.g., gradient elution with MeOH/DCM) to minimize product loss .

Q. How to resolve contradictions in crystallographic data for related dihydropyrazine derivatives?

Use the SHELX system for robust refinement:

  • SHELXL : Refine high-resolution data with anisotropic displacement parameters and validate using R-factor convergence (e.g., R1 < 5%) .
  • Validation Tools : Employ PLATON or CCDC Mercury to check for missed symmetry or twinning, especially in low-quality crystals .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Density functional theory (DFT) studies can model boronic ester intermediates for Suzuki-Miyaura couplings:

  • Intermediate Preparation : Synthesize tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate via Pd-catalyzed borylation (86% yield, Pd(dppf)Cl₂, KOAc) .
  • Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for cross-coupling .

Methodological Considerations

  • Purification Challenges : Use silica gel chromatography (2.5% MeOH/DCM) for polar intermediates, or recrystallization from DCM/hexane for crystalline products .
  • Data Reproducibility : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare retention factors (Rf) in TLC with authentic samples .

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